
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea” is a chemical compound, but there is no specific information available about its description1.
Synthesis Analysis
Unfortunately, there is no available information on the synthesis of this compound.Molecular Structure Analysis
There is no available information on the molecular structure of this compound.Chemical Reactions Analysis
There is no available information on the chemical reactions of this compound.Physical And Chemical Properties Analysis
There is no available information on the physical and chemical properties of this compound.Scientific Research Applications
Analytical Techniques in Chemical Analysis
Research on related compounds, such as benzofurans and phthalates, often involves advanced analytical techniques to detect and quantify these substances in biological samples. For instance, studies have employed gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the identification and quantification of metabolites in urine samples. These methodologies are crucial for understanding exposure levels, metabolism, and the potential health impacts of these compounds (Kavanagh et al., 2012), (Calafat et al., 2004).
Environmental and Occupational Exposure Assessment
Several studies have focused on assessing environmental and occupational exposure to benzofurans and related compounds. Techniques such as biomonitoring of urinary metabolites have been utilized to evaluate exposure levels among specific populations, including pregnant women and workers in industries using these chemicals. These studies help in understanding the distribution and health risks associated with exposure to such compounds (Mortensen et al., 2014), (Lagorio et al., 1994).
Mechanisms of Toxicity and Metabolism
Research on the metabolism and toxicity mechanisms of benzofurans and phthalates provides insights into how these compounds are processed in the body and their potential effects on health. Studies have identified various metabolites formed after exposure to these compounds, aiding in understanding their toxicokinetic profiles and the biological pathways affected by their presence (Scherer et al., 2017), (Hoppin et al., 2002).
Health Risk Assessment
Evaluating the health risks associated with exposure to benzofurans and similar compounds involves studying their potential effects on oxidative stress, inflammation, and DNA damage. Such research contributes to understanding the adverse health outcomes that may arise from exposure to these chemicals, guiding regulatory and protective measures (Watkins et al., 2015), (Ye et al., 2005).
Safety And Hazards
There is no available information on the safety and hazards of this compound.
Future Directions
There is no available information on the future directions of this compound.
properties
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-[(3,4-dimethoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-25-17-9-8-14(10-18(17)26-2)12-22-21(24)23-13-20(27-3)19-11-15-6-4-5-7-16(15)28-19/h4-11,20H,12-13H2,1-3H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXGQVRVVPWUFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC3=CC=CC=C3O2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2986408.png)
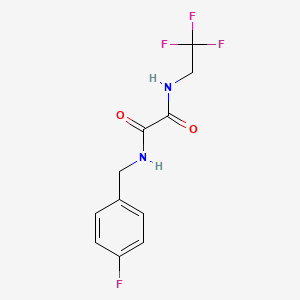

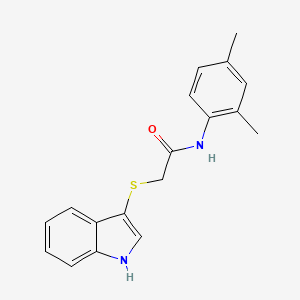
![2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2986414.png)
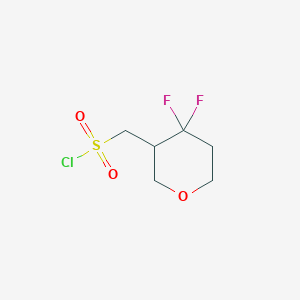
![2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2986416.png)
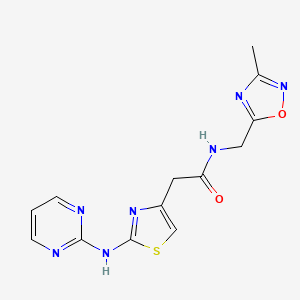
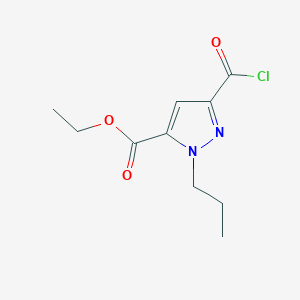
![N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2986420.png)
![2-(benzo[d]isoxazol-3-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2986423.png)
![5-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2986424.png)
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2986426.png)
